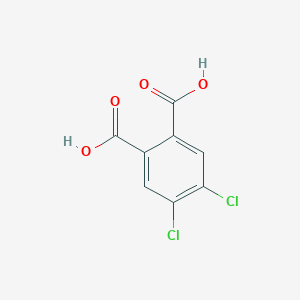

4,5-Dichlorophthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOQKGWUMUEJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069149 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-08-4 | |

| Record name | 4,5-Dichlorophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56962-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056962084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichlorophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Dichlorophthalic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorophthalic acid, with the CAS number 56962-08-4 , is a halogenated aromatic dicarboxylic acid.[1] Its structure, featuring a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and two chlorine atoms, makes it a versatile intermediate in organic synthesis. This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and drug development. The presence of chlorine atoms and carboxylic acid functionalities imparts specific reactivity to the molecule, making it a valuable building block for the synthesis of a variety of compounds, including polymers, dyes, and pharmaceutical intermediates.[2]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] It is sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol (B145695) and acetone.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 56962-08-4 | [1] |

| Molecular Formula | C₈H₄Cl₂O₄ | [1][3] |

| Molecular Weight | 235.02 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 198-200 °C (decomposes) | [4] |

| Boiling Point | 422.1 °C at 760 mmHg | [5] |

| Density | 1.698 g/cm³ | [5] |

| pKa | ~2.35 (first proton) | [4] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone | [2] |

| InChI Key | FDOQKGWUMUEJLX-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)C(=O)O)C(=O)O | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and derivatization of this compound are crucial for its application in research and development. Below are selected experimental protocols.

Synthesis of 4,5-Dichlorophthalic Anhydride (B1165640)

A common derivative, 4,5-dichlorophthalic anhydride, is often synthesized from the diacid.

Methodology:

-

In a 250 mL round-bottom flask, combine this compound (50.0 g, 0.21 mol) and acetic anhydride (45 mL, 0.22 mol).

-

Heat the mixture at 130 °C for 3 hours.

-

After cooling, collect the solid product by vacuum filtration.

-

Wash the collected solid with petroleum ether (40–60 °C).

-

Recrystallize the product from toluene (B28343) to yield a white solid.

-

Dry the purified product under vacuum.

Synthesis of 2-((2-Carboxy-4-methylphenyl)carbamoyl)-4,5-dichlorobenzoic Acid

This protocol details the reaction of 4,5-dichlorophthalic anhydride with an amine to form a dicarboxylic acid derivative.[6]

Methodology:

-

Reflux a mixture of 4,5-dichlorophthalic anhydride (1 mmol) and 2-amino-5-methyl-benzoic acid (1.2 mmol) in glacial acetic acid for 6-8 hours.

-

After cooling, collect the resulting solid.

-

Wash the solid with water to obtain the final product.

Applications in Research and Drug Development

This compound and its derivatives are valuable precursors in various fields.

-

Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The reactivity of the chlorinated phthalic acid structure allows for the construction of complex molecular architectures necessary for therapeutic agents.

-

Polymers and Materials Science: This compound is utilized in the production of high-performance polymers and resins.[2] It can act as a monomer or a cross-linking agent to impart desirable properties such as thermal stability and chemical resistance. It is also used as an organic linker in the formation of Metal-Organic Frameworks (MOFs).

-

Dyes and Pigments: It is a precursor in the manufacturing of various dyes and pigments.[2]

Toxicological and Safety Information

Comprehensive safety data is essential for handling this compound in a laboratory or industrial setting.

GHS Hazard Classification

-

Skin Irritation: Category 2 (Causes skin irritation).[1]

-

Eye Irritation: Category 2 (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1]

Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[5]

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. |

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical, polymer, and dye industries. Its well-defined chemical and physical properties, along with established synthesis protocols, make it a valuable tool for researchers and developers. Adherence to appropriate safety measures is crucial when handling this compound due to its potential for skin, eye, and respiratory irritation. This guide provides a foundational understanding of this compound for its effective and safe utilization in scientific endeavors.

References

An In-Depth Technical Guide to 4,5-Dichlorophthalic Acid

This technical guide provides a comprehensive overview of 4,5-Dichlorophthalic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details its fundamental properties, chemical structure, and relevant experimental procedures.

Core Properties and Chemical Identity

This compound is an aromatic dicarboxylic acid distinguished by two chlorine atoms on the phthalic acid framework.[1] It typically presents as a white to off-white crystalline solid.[1] This compound serves as a vital building block in organic synthesis, particularly in the production of polymers, resins, dyes, and pigments.[1]

Physicochemical Data

The essential quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 235.02 g/mol | [2][3][4] |

| CAS Number | 56962-08-4 | [1][2][3][4][5][6][7] |

| Melting Point | 198-200 °C (decomposes) | [7] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | ≥96-98% | [3][6] |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and acetone | [1] |

Chemical Structure

The molecular structure of this compound is foundational to its chemical reactivity and applications. The presence of chlorine atoms enhances its utility in electrophilic substitution reactions.[1]

Caption: Chemical structure of this compound.

Experimental Protocols

A noted method for the purification of this compound involves the following steps:

-

Crystallization: The acid is first crystallized from water.[7]

-

Anhydride (B1165640) Formation: It can be further purified by conversion to its anhydride.[7]

-

Esterification: The resulting anhydride is reacted with boiling ethanol to form the monoethyl ester.[7]

-

Hydrolysis: Finally, the monoethyl ester is hydrolyzed back to the diacid, yielding a purified product.[7]

Caption: Workflow for the purification of this compound.

Safety and Handling

This compound is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[6] Appropriate personal protective equipment should be utilized when handling this chemical, and it should be stored in a dry, room-temperature environment.[6] Due to its potential for environmental persistence, proper disposal methods are crucial.[1]

References

- 1. CAS 56962-08-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H4Cl2O4 | CID 92600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. capotchem.com [capotchem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | 56962-08-4 [sigmaaldrich.com]

- 7. This compound | 56962-08-4 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4,5-Dichlorophthalic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,5-Dichlorophthalic acid is a white to off-white crystalline solid.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two carboxylic acid groups and two chlorine atoms, dictates its physical and chemical properties, including its solubility. Generally, it is sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol (B145695) and acetone.[1] The precise quantification of this solubility is essential for various applications, from designing crystallization processes for purification to developing homogeneous reaction mixtures for synthesis.

This guide addresses the current gap in publicly available quantitative solubility data for this compound in common organic solvents. It provides a robust experimental framework for researchers to determine these values accurately.

Qualitative Solubility Profile

Based on available information and the chemical nature of the compound, the following qualitative solubility profile can be summarized:

-

Water: Sparingly soluble.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): More soluble than in water. The carboxylic acid groups can engage in hydrogen bonding with the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Expected to be soluble. The polar nature of the solvent can interact with the polar carboxylic acid groups.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the significant polarity of the this compound molecule.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in a range of organic solvents. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | Gravimetric |

| ... | ... | ... | ... | ... |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath or incubator

-

Conical flasks or sealed vials

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically resistant to the solvent, e.g., PTFE)

-

Pipettes and volumetric flasks

-

Oven

-

Desiccator

4.2. Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a conical flask with a stopper or a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place a magnetic stir bar in the container.

-

-

Equilibration:

-

Place the container in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Solid-Liquid Separation:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a few hours at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample through a syringe filter that is chemically compatible with the solvent and has been pre-conditioned with the saturated solution to remove any remaining solid particles.

-

-

Sample Analysis:

-

Transfer a precisely measured volume of the clear filtrate to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, dry the container with the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the container in a desiccator before weighing.

-

-

Data Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

-

The solubility can then be expressed in various units, such as:

-

g/100 mL: (mass of solute / volume of filtrate) * 100

-

mol/L: (mass of solute / molecular weight of solute) / volume of filtrate in L

-

-

Logical Relationship for Experimental Design

The following diagram illustrates the logical considerations for designing a comprehensive solubility study.

Caption: Logical steps in a solubility study.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary tools for researchers to obtain this information. The detailed gravimetric method and experimental workflow presented herein offer a reliable approach to generating accurate and reproducible solubility data. This information is invaluable for the effective use of this compound in research, development, and manufacturing. It is recommended that researchers undertaking these measurements carefully control the experimental parameters, particularly temperature and equilibration time, to ensure the quality of their results.

References

4,5-Dichlorophthalic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dichlorophthalic acid, a halogenated aromatic dicarboxylic acid with applications in chemical synthesis and materials science. This document outlines its chemical identity, physical properties, and provides a foundational understanding for its use in research and development.

Chemical Structure and Identity

This compound is a derivative of phthalic acid, featuring two chlorine atoms substituted at the 4th and 5th positions of the benzene (B151609) ring.[1] This substitution pattern significantly influences the molecule's reactivity and physical properties.

IUPAC Name: 4,5-dichlorobenzene-1,2-dicarboxylic acid[1][2]

Synonyms: this compound[2][3][4]

Chemical Formula: C₈H₄Cl₂O₄[2][4][5]

CAS Number: 56962-08-4[2][3][4][5]

The structural representation of this compound is crucial for understanding its chemical behavior. Below is a diagram illustrating the logical relationship of its core components.

Caption: Logical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions and predicting its behavior in various chemical systems.

| Property | Value | Source |

| Molecular Weight | 235.02 g/mol | [2][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone | [1] |

| Purity | ≥98% | [5] |

Applications in Research and Synthesis

This compound serves as a versatile building block in organic synthesis. The presence of both carboxylic acid and chloro functional groups allows for a variety of chemical transformations.

Key Applications:

-

Polymer and Resin Production: It is utilized as a monomer in the synthesis of specialized polymers and resins.[1]

-

Dye and Pigment Manufacturing: The aromatic and functionalized nature of the molecule makes it a precursor in the production of certain dyes and pigments.[1]

-

Chemical Intermediate: It is a valuable intermediate for the synthesis of more complex molecules in multi-step organic synthesis.[1] The chlorine atoms enhance its reactivity towards electrophilic substitution reactions.[1]

Experimental Considerations

Due to the limited availability of detailed experimental protocols in the public domain for this specific compound, a generalized workflow for a potential synthesis is outlined below. This serves as a conceptual framework for researchers.

Caption: Conceptual workflow for the synthesis of this compound.

Safety and Handling

As with many chlorinated organic compounds, appropriate safety measures should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound may exhibit environmental persistence, and its potential toxicity should be considered.[1]

This guide provides a foundational understanding of this compound. For specific applications and experimental designs, further consultation of specialized literature is recommended.

References

Synthesis of 4,5-Dichlorophthalic Acid from Phthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4,5-dichlorophthalic acid, a crucial intermediate in the pharmaceutical and chemical industries. This document details the primary synthetic routes starting from phthalic anhydride (B1165640), including experimental protocols, reaction mechanisms, and quantitative data to support research and development efforts.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and two chlorine atoms, offers a versatile platform for creating more complex molecular architectures.[2] This guide focuses on the prevalent methods for its synthesis, primarily through the chlorination of phthalic anhydride and its derivatives.

Synthetic Pathways and Mechanisms

The primary route to this compound involves the electrophilic aromatic substitution (chlorination) of the phthalic anhydride ring system. This can be achieved through several methods, each with distinct advantages and reaction conditions.

Direct Chlorination of Molten Phthalic Anhydride

One established method is the direct chlorination of molten phthalic anhydride, often in the presence of a catalyst.[3] This process typically requires high temperatures to maintain the phthalic anhydride in a liquid state.[4]

Reaction Pathway:

References

An In-depth Technical Guide to the Spectroscopic Data of 4,5-Dichlorophthalic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dichlorophthalic acid, tailored for researchers, scientists, and professionals in drug development. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for confirming its chemical structure.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key signals would be from the two aromatic protons and the two carboxylic acid protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.0 - 8.2 | Singlet | 2H | Ar-H | The two aromatic protons are chemically equivalent and appear as a singlet. The exact chemical shift can be influenced by the solvent. |

| > 10 | Broad Singlet | 2H | -COOH | The carboxylic acid protons are acidic and their signal is often broad. The chemical shift is highly dependent on the solvent and concentration. |

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to symmetry, this compound is expected to show four distinct carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~167 | C=O | Carboxylic acid carbonyl carbons. |

| ~138 | C-Cl | Aromatic carbons attached to chlorine. In related derivatives, these signals appear around 138.0 and 135.0 ppm[1]. |

| ~132 | C-COOH | Aromatic carbons attached to the carboxylic acid groups. |

| ~130 | C-H | Aromatic carbons attached to hydrogen. In a derivative of 4,5-dichlorobenzoic acid, this signal was observed at 130.1 ppm[1]. |

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as indicated by some databases[2]). The use of an internal standard like tetramethylsilane (B1202638) (TMS) is recommended for referencing the chemical shifts.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 2500-3300 | Broad, Strong | O-H stretch | Characteristic of the hydrogen-bonded carboxylic acid dimer. |

| ~1700 | Strong | C=O stretch | The carbonyl stretch of the carboxylic acid. The exact position can be influenced by hydrogen bonding. In derivatives, this has been observed between 1663 and 1723 cm⁻¹[1]. |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic ring vibrations. |

| ~1200-1300 | Medium | C-O stretch | Coupled with O-H in-plane bending. |

| ~900 | Broad, Medium | O-H bend | Out-of-plane bending of the carboxylic acid dimer. |

| ~800 | Strong | C-Cl stretch | Characteristic absorption for aryl chlorides. |

2.1. Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull Method: Grind a small amount of the sample and mix it with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two KBr plates.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder or the KBr plates.

-

Sample Spectrum: Place the prepared sample in the FTIR spectrometer and record the spectrum.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment | Notes |

| 234/236/238 | - | [C₈H₄Cl₂O₄]⁺ | Molecular ion peak. The isotopic pattern of two chlorine atoms will be observed. |

| 217/219/221 | - | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 190 | High | [M-COOH]⁺ | Loss of a carboxyl group[3]. |

| 189/191/193 | - | [M-COOH-H]⁺ | |

| 173 | High | [M-2COOH+H]⁺ | Loss of both carboxyl groups with a hydrogen transfer[3]. |

| 146/148 | - | [C₆H₂Cl₂]⁺ | Dichlorobenzyne radical cation. |

Note: The relative intensities are not specified in the available data. The m/z values of 190 and 173 are reported as high-intensity peaks in the GC-MS data from PubChem[3].

3.1. Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:

-

Loss of a hydroxyl group (-OH): The initial fragmentation may involve the loss of a hydroxyl radical to form an acylium ion.

-

Loss of a carboxyl group (-COOH): A common fragmentation pathway for carboxylic acids is the loss of the entire carboxyl group.

-

Decarboxylation: Successive loss of two molecules of carbon dioxide from the molecular ion can occur.

-

Formation of a dichlorobenzyne intermediate: After the loss of both carboxyl groups, a highly reactive dichlorobenzyne species can be formed.

3.2. Experimental Protocol for GC-MS Analysis

-

Sample Derivatization (Optional but Recommended): Carboxylic acids are polar and may not chromatograph well. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) is often performed.

-

Gas Chromatography (GC):

-

Injection: Inject the derivatized or underivatized sample into the GC inlet.

-

Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

-

Temperature Program: Employ a temperature gradient to ensure good separation and peak shape.

-

-

Mass Spectrometry (MS):

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

-

Data Analysis: Identify the peak corresponding to this compound (or its derivative) in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the fragmentation pattern and confirm the structure.

This guide provides a summary of the expected and reported spectroscopic data for this compound. For definitive analysis, it is recommended to acquire high-resolution spectra of a pure sample under controlled experimental conditions.

References

4,5-Dichlorophthalic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for 4,5-Dichlorophthalic acid, a compound utilized in various chemical syntheses, including the development of polymers, resins, dyes, and pigments.[1] Adherence to strict safety protocols is crucial due to its potential hazards. This document outlines the known risks, proper handling procedures, and emergency response measures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3][4] |

Signal Word: Warning[2]

Hazard Pictogram:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂O₄ | [1][3][5] |

| Molecular Weight | 235.02 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 198-200 °C (decomposes) | [6][7] |

| Boiling Point | 422.1 °C at 760 mmHg | [2][6] |

| Density | 1.698 g/cm³ | [2][6] |

| Flash Point | 209.1 °C | [2][6] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol (B145695) and acetone.[1] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side-shields or goggles.[2] For operations that may generate significant dust, a face shield and respiratory protection may be necessary.

-

Hygiene: Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling and before breaks. Immediately change contaminated clothing. Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.[9][10]

-

Container: Keep in the original container.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[9] | |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing to prevent skin contact.[2] | |

| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator.[11] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures

| Exposure Route | Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][12][13] | |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes.[12][13] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[2] | |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[9] | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and hydrogen chloride gas may be produced.[12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[12]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For large spills, dike the area to prevent spreading.[12]

Experimental Workflow: Spill Response Protocol

The following diagram outlines the logical steps for responding to a spill of this compound.

Caption: Workflow for handling a this compound spill.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Do not allow the chemical to enter the environment.[9]

Disclaimer: This document is intended as a guide for trained professionals and is not a substitute for a comprehensive risk assessment. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. CAS 56962-08-4: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H4Cl2O4 | CID 92600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. knownchemical.com [knownchemical.com]

- 7. This compound | 56962-08-4 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. assets.greenbook.net [assets.greenbook.net]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. sds.chemtel.net [sds.chemtel.net]

Reactivity of 4,5-Dichlorophthalic Anhydride with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorophthalic anhydride (B1165640) is a versatile reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds. Its reactivity is characterized by the electrophilic nature of the anhydride carbonyl carbons, making them susceptible to attack by a wide range of nucleophiles. This technical guide provides an in-depth analysis of the reactivity of 4,5-dichlorophthalic anhydride with various nucleophiles, with a focus on reaction pathways, experimental protocols, and quantitative data. This information is particularly relevant for professionals in drug development and chemical research, where the synthesis of novel molecular entities with potential biological activity is paramount.

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reaction of 4,5-dichlorophthalic anhydride with nucleophiles is a nucleophilic acyl substitution. The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a dicarboxylic acid derivative or a cyclic imide, depending on the nature of the nucleophile and the reaction conditions.[1][2][3][4]

The general mechanism involves the following steps:

-

Nucleophilic Attack: The nucleophile attacks one of the carbonyl carbons of the anhydride.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Ring Opening: The anhydride ring opens to form a carboxylate and a substituted amide or ester.

-

Cyclization (for imide formation): In the case of primary amine nucleophiles, subsequent intramolecular cyclization can occur to form a phthalimide (B116566) derivative.

Reactions with Amine Nucleophiles

The reaction of 4,5-dichlorophthalic anhydride with amines is a well-established method for the synthesis of phthalimides and dicarboxylic acids.[1][2][3] The outcome of the reaction is influenced by the structure of the amine and the reaction conditions.

Reaction with Thiosemicarbazide

Thiosemicarbazide, a nucleophile containing both amino and thiocarbonyl groups, reacts with 4,5-dichlorophthalic anhydride to yield 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid.[1]

Reaction with Alkyl and Aryl Amines

Primary and secondary amines react with 4,5-dichlorophthalic anhydride to form the corresponding N-substituted phthalimides or dicarboxylic acids. For instance, the reaction with ethylenediamine (B42938) can lead to the formation of a bis-imide derivative.[1][4] Reactions with various aminothiophene derivatives have also been reported, yielding biologically relevant scaffolds.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various derivatives from 4,5-dichlorophthalic anhydride.

Table 1: Reaction of 4,5-Dichlorophthalic Anhydride with Various Nucleophiles [1]

| Product Number | Nucleophile | Product Name | Yield (%) | Melting Point (°C) |

| 1 | Thiosemicarbazide | 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid | 75 | 220 |

| 2 | Compound 1 (with acetic anhydride) | 2-Acetyl-5,6-dichloroisoindoline-1,3-dione | 60 | 190 |

| 6 | 2-Amino-thiophene-3-carboxylic acid ethyl ester | 2-((3-(Ethoxycarbonyl)thiophen-2-yl)carbamoyl)-4,5-dichlorobenzoic acid | - | - |

| 8 | 4-Aminothiophene-3-methylcarboxylate hydrochloride | 4,5-Dichloro-2-((4-(methoxycarbonyl)thiophen-3-yl)carbamoyl)benzoic Acid | 63 | 195 |

| 9 | 4-Aminothiophene-3-methylcarboxylate hydrochloride (after cyclization of 8 ) | Methyl 4-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate | 52 | 165 |

| 10 | Ethylene (B1197577) diamine | 2-(2-Aminoethyl)-5,6-dichloroisoindoline-1,3-dione | 65 | 231 |

| 11 | 3-Amino-4-methylbenzoic acid | 2-((2-Carboxy-4-methylphenyl)carbamoyl)-4,5-dichlorobenzoic Acid | 66 | 234 |

Note: Yields and melting points are as reported in the cited literature. "-" indicates data not provided in the source.

Experimental Protocols

The following are detailed methodologies for key experiments involving the reaction of 4,5-dichlorophthalic anhydride with nucleophiles.

General Procedure for the Synthesis of Dicarboxylic Acid Derivatives (e.g., Compound 1)[1]

-

Dissolve 4,5-dichlorophthalic anhydride (1 mmol) in boiling glacial acetic acid (15 mL).

-

Add the respective nucleophile (e.g., thiosemicarbazide, 1.5 mmol).

-

Reflux the reaction mixture for the specified time (e.g., 6 hours for thiosemicarbazide).

-

After cooling, collect the resulting precipitate by filtration.

-

Wash the solid with water and ether.

-

Dry the product to obtain the pure dicarboxylic acid derivative.

General Procedure for the Synthesis of Phthalimide Derivatives (e.g., Compound 10)[1]

-

Mix 4,5-dichlorophthalic anhydride (1 mmol) and the amine nucleophile (e.g., ethylene diamine, 4 mmol) in glacial acetic acid (10 mL).

-

Stir the mixture under reflux for the specified time (e.g., 8 hours for ethylene diamine).

-

Cool the reaction mixture to room temperature.

-

Collect the precipitate by filtration.

-

Wash the solid with water to obtain the final product.

Synthesis of 2-Acetyl-5,6-dichloroisoindoline-1,3-dione (Compound 2)[1]

-

Reflux 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid (Compound 1 , 1 mmol) with acetic anhydride (10 mL) for 7 hours.

-

Cool the reaction mixture.

-

Collect the resulting solid by filtration.

Visualizing Reaction Pathways

The following diagrams illustrate the reaction pathways of 4,5-dichlorophthalic anhydride with different nucleophiles.

Caption: Reaction pathways of 4,5-dichlorophthalic anhydride with various nucleophiles.

Conclusion

4,5-Dichlorophthalic anhydride demonstrates versatile reactivity towards a range of nucleophiles, leading to the formation of diverse molecular architectures. The ability to readily form dicarboxylic acids and phthalimides makes it a valuable starting material in the synthesis of complex organic molecules. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the synthetic potential of this important chemical intermediate. The provided reaction pathways can serve as a roadmap for designing novel synthetic routes to access compounds with desired chemical and biological properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 4,5-Dichlorophthalic Acid for Researchers and Drug Development Professionals

Introduction

4,5-Dichlorophthalic acid is a halogenated aromatic dicarboxylic acid that serves as a critical intermediate in the synthesis of a variety of organic molecules.[1] Its unique chemical structure, featuring a benzene (B151609) ring substituted with two adjacent carboxylic acid groups and two chlorine atoms, makes it a versatile building block in the pharmaceutical, agrochemical, and polymer industries.[1][2] In drug development, it is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) by providing a scaffold for the construction of more complex molecular architectures.[2] This guide provides an in-depth overview of commercially available high-purity this compound, its technical specifications, and relevant experimental protocols for its use.

Commercial Suppliers and Specifications

A number of chemical suppliers offer this compound at various purity levels suitable for research and development. High purity is crucial in pharmaceutical applications to ensure the quality, safety, and efficacy of the final drug product. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Santa Cruz Biotechnology | sc-239103 | ≥98% | 56962-08-4 | C₈H₄Cl₂O₄ | 235.02 |

| TCI America | D2350 | >98.0% (GC) | 56962-08-4 | C₈H₄Cl₂O₄ | 235.02 |

| Capot Chemical | 48691 | ≥98% | 56962-08-4 | C₈H₄Cl₂O₄ | 235.02 |

| Sigma-Aldrich | AMBH58064638 | 96% | 56962-08-4 | C₈H₄Cl₂O₄ | 235.02 |

| Chemsigma International | - | 99.00% | 56962-08-4 | C₈H₄Cl₂O₄ | 235.02 |

Note: Purity levels and specifications are subject to lot-to-lot variability. Researchers should always refer to the lot-specific Certificate of Analysis (CofA) for precise data.[3]

Physicochemical Properties

| Property | Value |

| Melting Point | 198-200 °C (decomposes)[4] |

| Boiling Point | 422.1 °C at 760 mmHg |

| Density | 1.698 g/cm³ |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and acetone. |

| Appearance | White to off-white crystalline solid. |

Experimental Protocols

The following are representative experimental protocols involving this compound, derived from scientific literature. These are intended for informational purposes and should be adapted and optimized for specific research applications.

Synthesis of 4,5-Dichlorophthalic Anhydride (B1165640)

4,5-Dichlorophthalic anhydride is a common derivative used in further synthetic steps.

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as acetic anhydride.

-

Heat the mixture to reflux for several hours to facilitate the dehydration and cyclization reaction.

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the crystalline product by filtration.

-

Wash the crystals with a non-polar solvent, such as ether, to remove residual acetic anhydride.

-

Dry the product under vacuum to obtain pure 4,5-dichlorophthalic anhydride.

General Procedure for the Synthesis of Phthalimide (B116566) Derivatives

This protocol outlines a general method for the reaction of 4,5-dichlorophthalic anhydride with amines to form phthalimide derivatives, which are common structures in pharmacologically active molecules.[5]

Procedure:

-

Dissolve 4,5-dichlorophthalic anhydride (1 equivalent) in a high-boiling polar solvent like glacial acetic acid or N,N-dimethylformamide (DMF).[5]

-

Add the desired amine (1-1.2 equivalents) to the solution.[5]

-

Heat the reaction mixture to reflux for 6-8 hours.[5]

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration.[5]

-

Wash the collected solid with water and a suitable organic solvent (e.g., ether) to remove impurities.[5]

-

Dry the final product.

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving this compound.

Caption: Synthesis of 4,5-Dichlorophthalic Anhydride.

Caption: General synthesis of N-substituted phthalimides.

Safety and Handling

This compound is an irritant.[6]

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Statements:

-

Prevention: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[6]

-

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing.[6]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[6]

-

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this chemical.

References

- 1. Buy this compound (EVT-459660) | 56962-08-4 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 56962-08-4 [chemicalbook.com]

- 5. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Using 4,5-Dichlorophthalic Acid as a Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. This document provides a detailed, albeit generalized, guide for the synthesis of MOFs using 4,5-dichlorophthalic acid as a linker. Due to the limited specific literature on MOFs synthesized with this particular linker, the following protocols and application notes are based on established methods for similar carboxylate-based linkers. The introduction of chloro functional groups on the phthalic acid backbone is anticipated to influence the resulting MOF's properties, such as its framework topology, stability, and potential for post-synthetic modification, offering unique opportunities for drug development applications.

Introduction to this compound in MOF Synthesis

The choice of the organic linker is crucial in determining the final structure and properties of a MOF. Phthalic acid and its derivatives are common linkers due to their rigid structure and the presence of two carboxylate groups that can coordinate to metal centers. The use of this compound introduces chloro-functional groups into the framework. These groups can potentially:

-

Influence Framework Topology: The electronic properties and steric hindrance of the chlorine atoms can direct the coordination environment around the metal centers, leading to novel framework structures.

-

Enhance Stability: The electron-withdrawing nature of chlorine can strengthen the metal-carboxylate bonds, potentially increasing the thermal and chemical stability of the MOF.

-

Provide Sites for Post-Synthetic Modification: The chlorine atoms can serve as handles for further functionalization of the MOF, allowing for the attachment of drug molecules or targeting ligands.

-

Modulate Drug Release: The hydrophobicity and electronic interactions of the chloro-functionalized pores can influence the loading and release kinetics of guest molecules.

Generalized Experimental Protocols

The following are generalized protocols for the solvothermal synthesis of MOFs using this compound. The specific metal salt, solvent system, temperature, and reaction time will need to be optimized for the desired product.

Materials and Equipment

-

This compound (linker)

-

Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

-

Modulator (e.g., Acetic acid, Benzoic acid) - Optional, used to control crystal growth

-

Teflon-lined stainless steel autoclave or glass vials

-

Oven or heating mantle

-

Centrifuge

-

Schlenk line or vacuum oven for activation

Solvothermal Synthesis Protocol

This protocol is a general starting point and may require significant optimization.

-

Preparation of the Precursor Solution:

-

In a glass vial, dissolve this compound (e.g., 0.1 mmol, 23.5 mg) in the chosen solvent (e.g., 5 mL of DMF).

-

In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate, 29.7 mg) in the same solvent (e.g., 5 mL of DMF).

-

-

Mixing and Sealing:

-

Combine the two solutions in a Teflon-lined autoclave or a larger glass vial.

-

If using a modulator, add it to the mixture at this stage (e.g., 10 equivalents with respect to the linker).

-

Seal the vessel tightly.

-

-

Heating:

-

Place the sealed vessel in an oven preheated to a specific temperature (e.g., 80-150 °C).

-

Maintain the temperature for a set period (e.g., 24-72 hours).

-

-

Cooling and Product Recovery:

-

Allow the vessel to cool slowly to room temperature.

-

Crystals of the MOF should have formed.

-

Collect the solid product by centrifugation or filtration.

-

-

Washing:

-

Wash the collected solid with fresh solvent (e.g., DMF) several times to remove unreacted starting materials.

-

Perform a solvent exchange with a more volatile solvent like ethanol (B145695) or acetone (B3395972) to facilitate activation.

-

-

Activation:

-

Dry the washed product under vacuum at an elevated temperature (e.g., 100-200 °C) to remove the solvent molecules from the pores. The activation temperature should be below the decomposition temperature of the MOF.

-

Characterization of the Synthesized MOF

A thorough characterization is essential to confirm the formation of the desired MOF and to understand its properties.

| Technique | Purpose | Expected Information |

| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the bulk sample. | A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction. |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise 3D atomic structure of the MOF. | Unit cell parameters, space group, bond lengths, bond angles, and framework topology. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | Decomposition temperature and information about solvent loss. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | Shifts in the C=O stretching frequencies of the carboxylate groups upon coordination. |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the surface area and pore volume of the MOF. | Nitrogen adsorption-desorption isotherms to calculate the specific surface area and pore size distribution. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF. | Images of the crystal habit and size distribution. |

Potential Applications in Drug Development

MOFs synthesized with this compound could offer several advantages in the field of drug development.

Drug Loading and Release

The chloro-functionalized pores of the MOF can provide specific interactions with drug molecules, potentially leading to high drug loading capacities. The release of the drug can be triggered by various stimuli, such as a change in pH or the presence of specific biomolecules. The hydrophobic nature of the dichloro-substituted phenyl ring might favor the encapsulation of nonpolar drug molecules.

Bioimaging

If a luminescent metal ion (e.g., lanthanides) is used in the synthesis, the resulting MOF could be explored for bioimaging applications. The linker itself could also be designed to be fluorescent.

Catalysis in Biologically Relevant Reactions

The metal nodes of the MOF can act as Lewis acid catalysts for various organic transformations, some of which may be relevant to prodrug activation or other biological processes.

Visualizations

Experimental Workflow for MOF Synthesis

Caption: Generalized workflow for the solvothermal synthesis of a Metal-Organic Framework.

Logical Relationship of MOF Components and Properties

Caption: Interrelationship between MOF components, their properties, and potential applications.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle organic solvents with care as they are often flammable and toxic.

-

The use of high temperatures and pressures in autoclaves requires caution. Ensure the vessel is not filled to more than two-thirds of its volume and that it is properly sealed.

Conclusion

The synthesis of MOFs using this compound as a linker presents an intriguing avenue for the development of new functional materials. While specific examples in the literature are scarce, the general principles of MOF synthesis provide a solid foundation for exploring this area. The protocols and information provided herein are intended as a starting point for researchers to design and synthesize novel MOFs with potentially enhanced properties for applications in drug development and beyond. Experimental validation and thorough characterization will be paramount in uncovering the true potential of these materials.

Application Notes and Protocols: 4,5-Dichlorophthalic Acid as a Ligand for Lanthanide Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of lanthanide coordination polymers (CPs) utilizing 4,5-dichlorophthalic acid (H₂dcpa) as a primary organic ligand. The unique photoluminescent properties of these materials, arising from the lanthanide ions, make them promising candidates for various applications, including bio-imaging and sensing, which are of significant interest in the field of drug development.

Introduction

Lanthanide coordination polymers are a class of materials that have garnered significant attention due to their fascinating structural diversity and, most notably, their unique luminescent properties. These properties include large Stokes shifts, long luminescence lifetimes, and sharp, line-like emission bands characteristic of the specific lanthanide ion incorporated. The 4,5-dichlorophthalate ligand, when coordinated to lanthanide ions, can act as an "antenna," absorbing energy and efficiently transferring it to the lanthanide center, which then emits light. This process, known as the antenna effect, is crucial for enhancing the luminescence of lanthanide ions, whose direct excitation is often inefficient.

Two main families of isostructural coordination polymers have been identified with this compound:

-

Family 1: [Ln₂(dcpa)₃(H₂O)]∞ (where Ln = La-Gd)

-

Family 2: [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞ (where Ln = Tb-Lu, Y)

These materials exhibit tunable luminescence, making them attractive for applications such as luminescent bar codes and, with further functionalization, as probes in biological systems.

Experimental Protocols

The following protocols are based on established synthetic and characterization methods for lanthanide-4,5-dichlorophthalate coordination polymers.

Synthesis of Lanthanide-4,5-Dichlorophthalate Coordination Polymers

Protocol 1: Synthesis of [Eu₂(dcpa)₃(H₂O)]∞ (Family 1)

-

Preparation of Reactant Solutions:

-

Prepare a solution of this compound (H₂dcpa) by dissolving it in deionized water and adjusting the pH to 7 with a 1 M NaOH solution. The final concentration of the sodium 4,5-dichlorophthalate (Na₂dcpa) solution should be 0.075 M.

-

Prepare a 0.05 M aqueous solution of Europium(III) chloride (EuCl₃).

-

-

Reaction:

-

In a glass vial, mix 2 mL of the 0.05 M EuCl₃ solution with 2 mL of the 0.075 M Na₂dcpa solution.

-

Seal the vial and place it in an oven at 180°C for 24 hours.

-

-

Product Isolation:

-

After cooling to room temperature, a crystalline precipitate will have formed.

-

Filter the solid product, wash it with deionized water and then with ethanol.

-

Dry the product in air.

-

Protocol 2: Synthesis of [Tb₂(dcpa)₃(H₂O)₅·3H₂O]∞ (Family 2)

-

Preparation of Reactant Solutions:

-

Prepare a 0.075 M aqueous solution of sodium 4,5-dichlorophthalate (Na₂dcpa) as described in Protocol 1.

-

Prepare a 0.05 M aqueous solution of Terbium(III) chloride (TbCl₃).

-

-

Reaction:

-

In a glass vial, mix 2 mL of the 0.05 M TbCl₃ solution with 2 mL of the 0.075 M Na₂dcpa solution.

-

Seal the vial and maintain it at room temperature.

-

-

Product Isolation:

-

Crystals will form over a period of several days.

-

Isolate the crystals by filtration, wash with deionized water, and air dry.

-

Characterization Protocols

1. Single-Crystal X-ray Diffraction (SCXRD)

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

-

Data Collection: Collect diffraction data at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions.

2. Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind the crystalline sample to a fine powder.

-

Data Collection: Record the PXRD pattern at room temperature using a diffractometer with Cu-Kα radiation (λ = 1.5418 Å) over a 2θ range of 5-50°.

-

Analysis: Compare the experimental PXRD pattern with the one calculated from the single-crystal X-ray data to confirm the phase purity of the bulk sample.

3. Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small amount of the sample (typically 5-10 mg) in an alumina (B75360) crucible.

-

Analysis Conditions: Heat the sample from room temperature to a final temperature of 800°C at a constant heating rate (e.g., 5 °C/min) under a controlled atmosphere (e.g., air or nitrogen).

-

Data Interpretation: Analyze the resulting TGA curve to determine the thermal stability of the coordination polymer and to quantify the loss of water molecules.

4. Photoluminescence Spectroscopy

-

Sample Preparation: Use a solid, powdered sample.

-

Excitation and Emission Spectra:

-

Record the excitation spectrum by monitoring the emission at the characteristic wavelength of the lanthanide ion while varying the excitation wavelength.

-

Record the emission spectrum by exciting the sample at a wavelength determined from the excitation spectrum.

-

-

Quantum Yield Measurement:

-

Measure the absolute photoluminescence quantum yield using an integrating sphere. The quantum yield (Φ) is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

-

-

Luminescence Lifetime Measurement:

-

Measure the luminescence decay curves by monitoring the emission intensity of the lanthanide ion after pulsed excitation. Fit the decay curve to an appropriate exponential function to determine the lifetime (τ).

-

Data Presentation

Crystallographic Data

| Parameter | [Eu₂(dcpa)₃(H₂O)]∞ (Family 1) | [Er₂(dcpa)₃(H₂O)₅·3H₂O]∞ (Family 2) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 10.123(5) | 19.987(5) |

| b (Å) | 17.567(5) | 10.012(5) |

| c (Å) | 16.234(5) | 20.123(5) |

| β (°) | 95.87(5) | 115.23(5) |

| Volume (ų) | 2874(2) | 3639(2) |

Selected Bond Lengths (Å)

| Bond | [Eu₂(dcpa)₃(H₂O)]∞ (Representative) |

| Eu-O (carboxylate) | 2.35 - 2.60 |

| Eu-O (water) | 2.45 - 2.55 |

Thermal Stability Data

| Compound Family | Decomposition Onset Temperature (°C) | Mass Loss Event |

| Family 1 ([Ln₂(dcpa)₃(H₂O)]∞) | ~300 | Loss of coordinated water, followed by ligand decomposition |

| Family 2 ([Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞) | ~100 | Loss of lattice and coordinated water, followed by ligand decomposition |

Photoluminescence Data

| Lanthanide Ion | Excitation λ (nm) | Emission λ (nm) | Transition |

| Eu³⁺ | ~394 | 612, 591, 651, 698 | ⁵D₀ → ⁷F₂, ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₃, ⁵D₀ → ⁷F₄ |

| Tb³⁺ | ~378 | 490, 545, 585, 620 | ⁵D₄ → ⁷F₆, ⁵D₄ → ⁷F₅, ⁵D₄ → ⁷F₄, ⁵D₄ → ⁷F₃ |

| Dy³⁺ | ~350 | 480, 575 | ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂ |

| Sm³⁺ | ~402 | 564, 600, 645 | ⁴G₅/₂ → ⁶H₅/₂, ⁴G₅/₂ → ⁶H₇/₂, ⁴G₅/₂ → ⁶H₉/₂ |

| Note: Specific quantum yields and lifetimes are highly dependent on the specific lanthanide and the crystal structure family. |

Applications in Drug Development

While direct applications of this compound-based lanthanide CPs in drug formulations are not yet established, their unique luminescent properties open up significant possibilities in preclinical research and diagnostics.

-

Bio-imaging and Sensing: The sharp and long-lived luminescence of these materials makes them excellent candidates for fluorescent probes in biological imaging. After suitable surface modification to ensure biocompatibility and target specificity, these CPs could be used for:

-

In vitro and in vivo imaging: Visualizing biological processes at the cellular and tissue level. The long luminescence lifetime allows for time-gated imaging, which reduces background autofluorescence from biological samples, thereby increasing the signal-to-noise ratio.

-

Sensing of Biomolecules: The luminescence of lanthanide CPs can be sensitive to the local environment. This could be exploited to design sensors for specific ions, pH, or disease biomarkers.

-

-

Theranostics: Lanthanide CPs can be engineered into multifunctional platforms for theranostics, which combines therapy and diagnostics. For instance, the porous structure of some CPs could be used to encapsulate drug molecules, while the luminescent properties would allow for simultaneous tracking of the drug delivery vehicle.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of lanthanide-dcpa CPs.

Caption: Relationship between components, structure, properties, and applications.

Application Notes and Protocols: Preparation of Luminescent Materials from 4,5-Dichlorophthalic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various luminescent materials derived from 4,5-dichlorophthalic acid. This versatile precursor allows for the creation of lanthanide-based coordination polymers with tunable emission, efficient solid-state fluorophores like 4,5-diaminophthalimides, and potentially novel chemiluminescent agents analogous to luminol (B1675438).

Lanthanide-Based Coordination Polymers with Tunable Luminescence

This compound serves as an effective organic linker for the synthesis of highly luminescent lanthanide-based coordination polymers. These materials exhibit tunable emission in the visible and near-infrared regions, making them suitable for applications such as luminescent bar codes and multiemissive materials. A notable family of these compounds has the general formula [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞, where "dcpa" represents the 4,5-dichlorophthalate ligand and "Ln" can be a variety of lanthanide ions (e.g., Tb, Eu, Y).[1][2][3]

Experimental Protocol: Synthesis of [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞

This protocol describes the hydrothermal synthesis of lanthanide coordination polymers using this compound as a ligand.

Materials:

-

This compound

-

Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Tb(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

25 mL Teflon-lined stainless steel autoclave

Procedure:

-

Ligand Preparation: In a 50 mL beaker, dissolve 0.235 g (1 mmol) of this compound in 10 mL of deionized water.

-

pH Adjustment: Slowly add a 0.1 M NaOH solution dropwise to the this compound solution with constant stirring until a pH of approximately 6 is reached. This deprotonates the carboxylic acid groups to form the 4,5-dichlorophthalate ligand in situ.

-

Reaction Mixture: In a separate beaker, dissolve 0.453 g (1 mmol) of the chosen lanthanide(III) nitrate hexahydrate (e.g., Tb(NO₃)₃·6H₂O) in 5 mL of deionized water.

-

Assembly: Slowly add the lanthanide nitrate solution to the sodium 4,5-dichlorophthalate solution under continuous stirring. A precipitate may form.

-

Hydrothermal Synthesis: Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it at 160 °C for 72 hours.

-

Cooling and Isolation: Allow the autoclave to cool slowly to room temperature over a period of 24 hours.

-

Washing: Collect the crystalline product by vacuum filtration. Wash the crystals sequentially with deionized water (3 x 10 mL) and ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Drying: Dry the final product in a desiccator over silica (B1680970) gel for 24 hours.

Photophysical Data

The luminescent properties of these coordination polymers are dependent on the specific lanthanide ion incorporated. The 4,5-dichlorophthalate ligand acts as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths.

| Lanthanide Ion (Ln³⁺) | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Observed Color |

| Terbium (Tb³⁺) | ~310 | 490, 545, 585, 620 | Green |

| Europium (Eu³⁺) | ~310 | 578, 592, 615, 650, 700 | Red |

Synthesis Workflow

4,5-Diaminophthalimides as Solid-State Fluorophores

Derivatives of this compound, specifically 4,5-diaminophthalimides, have been shown to be highly efficient solid-state fluorophores. These compounds can be prepared from this compound in a multi-step synthesis. They also show potential as "turn-on" fluorescent probes for the detection of hydrazine (B178648).[3]

Experimental Protocol: Synthesis of N-substituted 4,5-Diaminophthalimides

This protocol outlines a general two-step procedure for the synthesis of N-substituted 4,5-diaminophthalimides, starting from the reaction of 4,5-dichlorophthalic anhydride (B1165640) with an amine, followed by nucleophilic aromatic substitution with a diarylamine.

Materials:

-

4,5-Dichlorophthalic anhydride

-

Primary amine (e.g., propylamine)

-

Diarylamine (e.g., diphenylamine)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Glacial acetic acid

-

Ethanol

-

Hexane

Step 1: Synthesis of N-substituted 4,5-Dichlorophthalimide (B101854)

-